5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
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Overview
Description
5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a carboxamide group, a thiazole ring, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: Starting from appropriate thioamide and α-haloketone precursors.
Substitution on the pyridine ring: Introduction of the chloro and carboxamide groups through nucleophilic substitution and amide formation reactions.
Attachment of the oxane moiety: Via etherification reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the oxane moiety.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The chloro group on the pyridine ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in transition metal catalysis.
Material Science: As a building block for the synthesis of novel polymers or materials with specific properties.
Biology
Biological Probes: Used in the design of molecular probes for studying biological systems.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Dyes and Pigments: As a precursor for the synthesis of dyes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system or chemical process in which it is used.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-3-carboxamide: Lacks the oxane moiety.
6-(oxan-4-yloxy)pyridine-3-carboxamide: Lacks the chloro and thiazole substituents.
Uniqueness
The presence of the oxane moiety, thiazole ring, and chloro substitution on the pyridine ring makes 5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide unique. These structural features may impart specific chemical reactivity and biological activity that distinguish it from similar compounds.
Properties
IUPAC Name |
5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-9-10(2)24-16(19-9)20-14(21)11-7-13(17)15(18-8-11)23-12-3-5-22-6-4-12/h7-8,12H,3-6H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKXGYHLHVYEIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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